3-Oxo-3-phenylpropanoyl chloride
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Overview
Description
3-Oxo-3-phenylpropanoyl chloride is an organic compound with the molecular formula C9H7ClO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. It is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxo-3-phenylpropanoyl chloride can be synthesized through various methods. One common method involves the reaction of 3-oxo-3-phenylpropanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to promote the formation of the acyl chloride, with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-phenylpropanoyl chloride undergoes a variety of chemical reactions, including:
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Properties
Molecular Formula |
C9H7ClO2 |
---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
3-oxo-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C9H7ClO2/c10-9(12)6-8(11)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
KOWRLVYVAJPNSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)Cl |
Origin of Product |
United States |
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